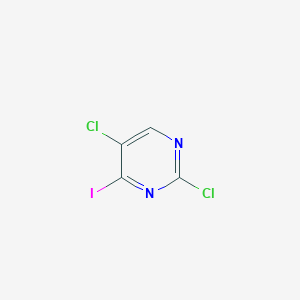![molecular formula C7H7Br2N3 B6282404 6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide CAS No. 2309457-98-3](/img/new.no-structure.jpg)
6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide is a chemical compound with the molecular formula C₇H₇Br₂N₃. It is a derivative of imidazo[1,2-a]pyrazine, characterized by the presence of bromine and methyl groups. This compound is widely used in scientific research and various industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide typically involves the bromination of 2-methylimidazo[1,2-a]pyrazine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 6-azido-2-methylimidazo[1,2-a]pyrazine, while oxidation with potassium permanganate produces 6-bromo-2-methylimidazo[1,2-a]pyrazine N-oxide .
Scientific Research Applications
6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyrazine core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-bromoimidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
6-bromo-8-methylimidazo[1,2-a]pyridine: Another derivative with a different substitution pattern.
Uniqueness
6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2309457-98-3 |
|---|---|
Molecular Formula |
C7H7Br2N3 |
Molecular Weight |
293 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



